molecular formula C9H15NO4 B2860891 dimethyl piperidine-2,4-dicarboxylate CAS No. 113750-13-3

dimethyl piperidine-2,4-dicarboxylate

Cat. No.: B2860891
CAS No.: 113750-13-3
M. Wt: 201.222
InChI Key: GDJHLIFSMMYQEN-UHFFFAOYSA-N
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Description

dimethyl piperidine-2,4-dicarboxylate is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is a derivative of piperidine, a saturated heterocyclic amine, and is characterized by the presence of two methyl groups and two ester groups attached to the piperidine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl piperidine-2,4-dicarboxylate can be achieved through several methods. One common approach involves the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions . This method is advantageous due to its broad substrate scope and mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

dimethyl piperidine-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

dimethyl piperidine-2,4-dicarboxylate is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dimethyl piperidine-2,4-dicarboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of methyl and ester groups on the piperidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

dimethyl piperidine-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJHLIFSMMYQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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